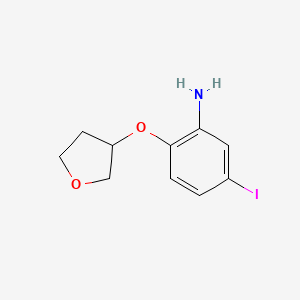

5-Iodo-2-(oxolan-3-yloxy)aniline

Beschreibung

5-Iodo-2-(oxolan-3-yloxy)aniline is an iodinated aniline derivative featuring a tetrahydrofuran (oxolane) ether substituent at the 2-position of the aromatic ring and an iodine atom at the 5-position. Its molecular formula is C₉H₁₁INO₂, with a molecular weight of 291.09 g/mol (estimated based on pyridine analogs in ). The compound combines the electron-donating aniline group with the sterically bulky oxolane ring and the halogenated iodine atom, making it a candidate for applications in medicinal chemistry and organic synthesis.

Eigenschaften

IUPAC Name |

5-iodo-2-(oxolan-3-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLOCJLUDFPKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=C2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(oxolan-3-yloxy)aniline typically involves the iodination of 2-(oxolan-3-yloxy)aniline. The reaction conditions often include the use of iodine or iodinating agents in the presence of a suitable catalyst and solvent. The process may involve steps such as:

Nitration: The nitration of aniline to form 2-nitroaniline.

Reduction: Reduction of 2-nitroaniline to 2-aminoaniline.

Etherification: Reaction of 2-aminoaniline with oxirane to form 2-(oxolan-3-yloxy)aniline.

Iodination: Iodination of 2-(oxolan-3-yloxy)aniline to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-2-(oxolan-3-yloxy)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

Substitution Products: Various substituted anilines depending on the nucleophile used.

Oxidation Products: Quinone derivatives.

Reduction Products: Amine derivatives.

Coupling Products: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-Iodo-2-(oxolan-3-yloxy)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 5-Iodo-2-(oxolan-3-yloxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodo group can facilitate binding to specific sites, while the oxolan-3-yloxy group can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Synthetic Challenges : The oxolane-3-yloxy group’s steric bulk may complicate coupling reactions, as seen in pyridine analogs requiring optimized catalysts (e.g., palladium-based systems) .

- The oxolane group’s polarity could enhance blood-brain barrier penetration compared to methylated analogs .

- Stability : Iodine’s susceptibility to photodegradation necessitates dark storage conditions, as indicated for similar iodinated reagents in .

Biologische Aktivität

5-Iodo-2-(oxolan-3-yloxy)aniline is a synthetic organic compound with potential biological applications. This article explores its biological activity, synthesizing information from various studies and databases.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of an iodine atom and an oxolane (tetrahydrofuran) moiety. Its molecular formula is CHINO, with a molecular weight of approximately 292.11 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHINO |

| Molecular Weight | 292.11 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that halogenated compounds, such as this compound, often exhibit significant antimicrobial properties. A study conducted on similar compounds demonstrated that halogen substitution can enhance the efficacy against bacterial strains. The specific mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including those derived from breast and colon cancers. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of halogenated anilines.

- Method : Disc diffusion method against Gram-positive and Gram-negative bacteria.

- Findings : this compound exhibited significant inhibition zones, comparable to standard antibiotics.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : MTT assay for cell viability.

- Findings : The compound reduced cell viability by over 50% in treated cells after 48 hours compared to control groups.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The iodine atom may interact with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, altering their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.